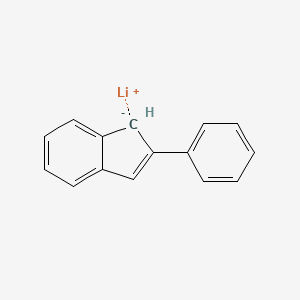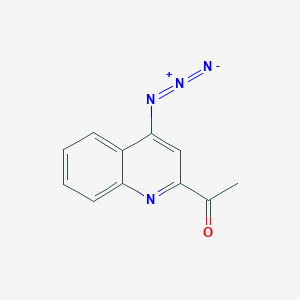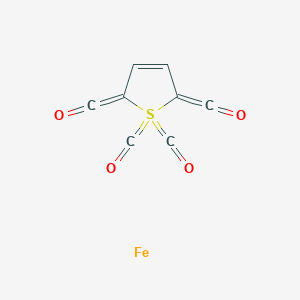
CID 71337081
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71337081 is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of CID 71337081 involves several steps and specific reaction conditions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Initial Reaction: The synthesis begins with the reaction of a primary amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the core structure of this compound.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
Batch Processing: In industrial settings, the synthesis of this compound is often carried out in batch reactors. This method allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Processing: Continuous flow processing is another method used in the industrial production of this compound. This method offers advantages such as increased efficiency, scalability, and reduced waste.
Análisis De Reacciones Químicas
CID 71337081 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are reduced forms of the compound.
Substitution: Substitution reactions involving this compound typically occur at specific functional groups. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.
Aplicaciones Científicas De Investigación
CID 71337081 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of CID 71337081 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
CID 71337081 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
CID 12345678: This compound shares a similar core structure with this compound but differs in its functional groups. It is used in similar applications but has distinct properties.
CID 87654321: Another compound with a related structure, CID 87654321, is used in different industrial applications due to its unique reactivity and stability.
Uniqueness
This compound stands out due to its specific functional groups and reactivity. These characteristics make it particularly valuable in certain applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
113245-85-5 |
|---|---|
Fórmula molecular |
C8H2FeO4S |
Peso molecular |
250.01 g/mol |
InChI |
InChI=1S/C8H2O4S.Fe/c9-3-7-1-2-8(4-10)13(7,5-11)6-12;/h1-2H; |
Clave InChI |
RSMBZHNYKVUUBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C=O)S(=C=O)(=C=O)C1=C=O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



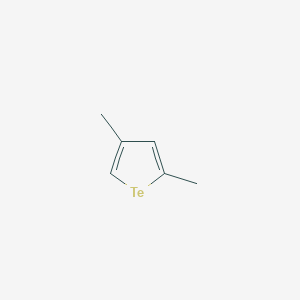
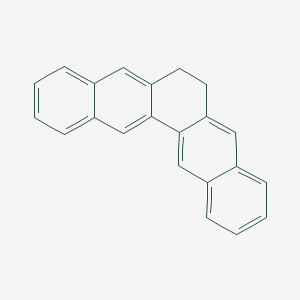
diphenylsilane](/img/structure/B14298185.png)
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

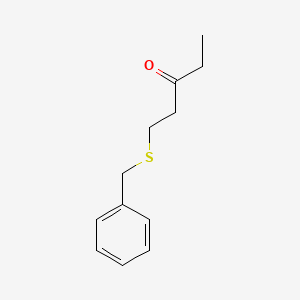
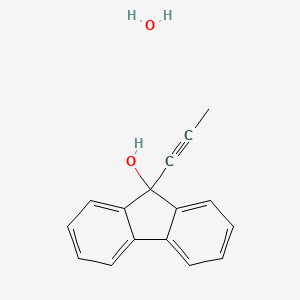
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
